Product packaging for Benzo[d]oxazole-2,7-diamine(Cat. No.:)

Benzo[d]oxazole-2,7-diamine

Cat. No.: B7964799
M. Wt: 149.15 g/mol
InChI Key: ZJRAJDCZEQANID-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-2,7-diamine is a high-purity chemical intermediate designed for research and development applications. This compound features a benzoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The presence of distinct amine groups at the 2 and 7 positions makes it a valuable building block for constructing more complex molecules for various research fields. In pharmaceutical research, the benzoxazole scaffold is recognized for its potential in designing novel therapeutic agents. Analogs of this structure have been investigated for a range of biological activities, including antimicrobial , anticancer , and neuroprotective effects . Specifically, benzoxazole derivatives have shown promise in Alzheimer's disease research, where they have demonstrated protective effects in cellular models by modulating key signaling pathways such as Akt/GSK-3β/NF-κB . Researchers can utilize this compound to synthesize new compounds for screening against these and other biological targets. Beyond biomedical applications, diamine-functionalized benzoxazoles are also valuable in materials science. They can serve as monomers for the synthesis of high-performance polymers, such as poly(benzoxazole imide)s (PBOPIs), which are known for their excellent thermal stability and good mechanical properties . The isomeric effect of the amine substitution pattern on the benzoxazole ring can influence the thermal and physical characteristics of the resulting polymers . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B7964799 Benzo[d]oxazole-2,7-diamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzoxazole-2,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,8H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRAJDCZEQANID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Benzo D Oxazole 2,7 Diamine and Analogous Systems

Direct Synthetic Routes to Benzo[d]oxazole-2,7-diamine

Direct synthesis of this compound typically involves the construction of the benzoxazole (B165842) core followed by the introduction or modification of the amino functional groups. A key strategy is the reduction of a dinitro precursor.

Chemoselective Reduction of Nitro Functional Groups

The preparation of this compound can be efficiently achieved through the chemoselective reduction of a corresponding dinitro-benzoxazole precursor. This transformation is a cornerstone of aromatic amine synthesis, valued for its efficiency and the wide availability of nitroaromatic starting materials. The primary challenge lies in achieving high selectivity, ensuring that the nitro groups are reduced without affecting other potentially sensitive functionalities on the benzoxazole ring system.

A variety of modern reduction methods are available that offer high chemoselectivity and are compatible with a diverse array of functional groups. researchgate.net These methods are crucial for the synthesis of complex and highly functionalized molecules. Common approaches include catalytic hydrogenation, metal-dissolving reductions, and transfer hydrogenation. researchgate.net For dinitroarenes specifically, catalytic hydrogenation is a frequently employed industrial method to produce diamines, which are key precursors for polymers like polyurethanes.

Several reagent systems are known for their ability to selectively reduce aromatic nitro groups while tolerating other functionalities such as halogens, nitriles, esters, and ketones. organic-chemistry.orgunimi.it

Table 1: Reagent Systems for Chemoselective Reduction of Aromatic Nitro Groups

Reagent/Catalyst Conditions Key Advantages
H₂/Pd/C Catalytic hydrogenation, often under pressure. High efficiency, clean reaction.
SnCl₂/HCl Stoichiometric reducing agent in acidic media. Classic, reliable method.
Fe/HCl or Fe/NH₄Cl Béchamp reduction; heterogeneous. Economical and effective. unimi.it
NaBH₄ with catalyst Used with catalysts like Ni(PPh₃)₄ as NaBH₄ alone is ineffective for nitro groups. jsynthchem.com Mild conditions. jsynthchem.com
Hydriodic Acid (HI) Non-refluxing conditions (e.g., 90°C). Excellent chemoselectivity, tolerates many functional groups. researchgate.net
Formic Acid with Fe catalyst Base-free transfer hydrogenation. Mild conditions, broad substrate scope. organic-chemistry.org

| Tetrahydroxydiboron | Metal-free reduction, often in water. | Environmentally benign, rapid reaction at room temperature. organic-chemistry.org |

These methods demonstrate the versatility available to chemists for the reduction of dinitroaromatics to their corresponding diamines, providing a reliable pathway to synthesize compounds like this compound from a dinitro precursor.

Catalytic and Transition-Metal Mediated Synthesis of Benzoxazole Scaffolds

The construction of the core benzoxazole ring system is most commonly achieved through the cyclization of ortho-aminophenol precursors with various carbon sources. Catalytic methods, particularly those involving transition metals, have been extensively developed to improve efficiency, yield, and substrate scope.

Cyclization Reactions of ortho-Aminophenols and Derivatives

The condensation of o-aminophenols with single-carbon units is the most prevalent strategy for synthesizing the benzoxazole scaffold. nih.gov This approach involves the reaction of the amino and hydroxyl groups of the aminophenol with an appropriate electrophile, leading to cyclization and dehydration.

The reaction of o-aminophenol with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide is a well-established method for forming the benzoxazole ring. ijpbs.com This reaction typically proceeds through the formation of a dithiocarbamate intermediate, which then undergoes cyclization and subsequent elimination to yield a 2-mercaptobenzoxazole derivative. This derivative can then be further functionalized. The reaction between primary amines and CS₂ initially forms a carbamodithioic acid, which can then lead to other reactive intermediates for further synthesis. researchgate.net

Cyanogen bromide (CNBr) serves as a highly effective electrophilic cyanating agent for the synthesis of 2-aminobenzoxazoles from o-aminophenols. ijpbs.comacs.org This method is one of the most frequently published protocols for this class of compounds. acs.orgnih.gov However, the high toxicity of cyanogen bromide is a significant drawback, prompting the development of alternative, less hazardous cyanating agents. acs.orgnih.gov One such alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which can be activated by a Lewis acid like BF₃·Et₂O to facilitate the cyclization reaction with o-aminophenols, affording 2-aminobenzoxazoles in good yields. acs.orgnih.govnih.gov

The condensation of o-aminophenols with aldehydes is a versatile and widely used method for the synthesis of 2-substituted benzoxazoles. nih.govmdpi.com This reaction typically involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the final benzoxazole product. A broad range of catalysts and reaction conditions have been developed to promote this transformation, including the use of various transition metal catalysts, reusable acid catalysts, and green chemistry approaches. organic-chemistry.orgmdpi.com

Recent advances have focused on developing more sustainable and efficient catalytic systems. nih.gov For instance, samarium triflate has been used as a reusable acid catalyst in aqueous medium. organic-chemistry.org Other methodologies employ catalysts such as TiO₂–ZrO₂, which provides high yields in short reaction times under green conditions. nih.gov

Table 2: Selected Catalytic Systems for Aldehyde-Mediated Benzoxazole Synthesis

Catalyst System Aldehyde Substrate Solvent Conditions Yield Range Reference
Samarium triflate Aromatic aldehydes Aqueous medium Mild conditions Good yields organic-chemistry.org
TiO₂–ZrO₂ Aromatic aldehydes Acetonitrile 60 °C, 15–25 min 83–93% nih.gov
N-heterocyclic carbene (NHC) Aromatic aldehydes Not specified Mild conditions Good yields organic-chemistry.org

This wide array of catalytic options allows for the synthesis of a diverse library of 2-arylbenzoxazoles, demonstrating the robustness of the aldehyde-mediated cyclocondensation strategy.

Oxidative Amination Strategies for Benzoxazoles

Direct C-H amination of the benzoxazole core at the C2 position represents a highly atom-economical approach to synthesizing 2-aminobenzoxazoles, avoiding the need for pre-functionalized starting materials.

Copper catalysts are widely utilized for the direct C-H amination of benzoxazoles due to their low cost and high functional group tolerance. beilstein-journals.org One innovative strategy involves the oxidative amination of azoles using tertiary amines as the nitrogen source, which proceeds via both C-H and C-N bond activation. organic-chemistry.orgacs.orgcapes.gov.br This reaction, catalyzed by copper, can be performed without an external base and uses atmospheric oxygen as the sole oxidant. organic-chemistry.orgacs.orgcapes.gov.br Another protocol employs primary amines as the nitrogen source with a CuCl catalyst, acetic acid as an additive, and tert-butyl peroxide (TBP) as the oxidant in toluene at 80°C. organic-chemistry.org This method is effective for a range of benzylamines and alkyl amines. organic-chemistry.org To enhance sustainability, heterogeneous copper catalysts, such as Cu(I) supported on aminated silica, have been developed. beilstein-journals.org These systems can be accelerated by microwave irradiation, often eliminating the need for additives and allowing for catalyst recycling. beilstein-journals.orgnih.gov

Table 3: Copper-Catalyzed C-H Amination of Benzoxazole

Catalyst SystemAmine SourceOxidantYield (%)
Cu(OAc)₂N,N-dimethylanilineO₂ (air)85
CuCl / AcOHBenzylamineTBP94
CuCl₂ (MW)MorpholineO₂ (air)78
Cu(I) on Silica (MW)PiperidineO₂ (air)90+

To circumvent the use of transition metals, several metal-free oxidative amination methods have been established. One such approach is an iodide-catalyzed reaction using catalytic amounts of tetrabutylammonium iodide (TBAI). nih.gov This system employs hydrogen peroxide or tert-butyl hydroperoxide (TBHP) as the co-oxidant under mild conditions to afford 2-aminobenzoxazoles in excellent yields. nih.gov Mechanistic studies suggest that the reaction proceeds through the in situ iodination of the secondary amine, which activates it for nucleophilic attack. nih.gov

Another significant metal-free strategy is electrochemical oxidative amination. frontiersin.org This method utilizes a tetraalkylammonium halide as a redox catalyst in a simple undivided cell under constant current conditions. frontiersin.org It has been successfully applied to various cyclic and acyclic secondary amines, providing a green alternative that avoids bulk chemical oxidants. frontiersin.org

Rearrangement-Based Synthetic Protocols

Rearrangement reactions offer unique pathways for the synthesis of complex molecular architectures from simple precursors. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been effectively adapted for the synthesis of N-substituted 2-aminobenzoxazoles. acs.orgnih.gov

This protocol typically begins with the activation of commercially available benzoxazole-2-thiol with a reagent like chloroacetyl chloride, followed by the addition of an amine. acs.orgnih.govresearchgate.net The proposed mechanism involves an initial S-alkylation of the thiol. acs.orgnih.gov This is followed by the key Smiles rearrangement step, where the nitrogen of the amine side-chain performs a nucleophilic attack on the C2 carbon of the benzoxazole ring, forming a spiro intermediate. acs.orgnih.gov Subsequent rearomatization and hydrolysis lead to the formation of the final N-substituted 2-aminobenzoxazole product. acs.orgnih.gov This metal-free, one-pot amination method is notable for its wide amine scope and operational simplicity. acs.orgresearchgate.net

Smiles Rearrangement Applications in N-Substituted Aminobenzoxazole Synthesis

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (SNAr) reaction utilized for the synthesis of complex aromatic systems. manchester.ac.ukwikipedia.org This rearrangement provides an efficient pathway for the formation of carbon-heteroatom or carbon-carbon bonds through ipso substitution. manchester.ac.uk In the context of benzoxazole chemistry, it has been effectively applied to the synthesis of N-substituted 2-aminobenzoxazoles. nih.govacs.org

The reaction mechanism typically begins with an S-alkylated thiol precursor which undergoes an intramolecular nucleophilic attack by a nitrogen atom on the benzoxazole ring carbon. nih.govacs.org This attack forms a new C–N bond and generates a transient spirocyclic intermediate, often referred to as a Meisenheimer complex. manchester.ac.uknih.gov Subsequent rearomatization of this intermediate, often facilitated by a base, leads to the final N-substituted aminobenzoxazole product. nih.govacs.org This methodology is valued for its ability to functionalize heteroaromatic rings under often simple and economical conditions, breaking a carbon-heteroatom single bond to forge a new, more challenging connection. manchester.ac.ukacs.org

One notable synthetic approach involves the reaction of benzoxazole-2-thiol with various chloro-N-arylacetamides or aliphatic bromoamines. nih.govacs.org The activation of the thiol scaffold initiates the intramolecular SNAr reaction, enabling the functionalization of the benzoxazole core and yielding the desired N-substituted products in good to excellent yields. nih.govacs.org This method presents a significant advantage over traditional synthesis routes which may require toxic reagents like cyanogen bromide or expensive transition metal catalysts. nih.gov

Multi-Component and Tandem Reaction Sequences

Silver-Catalyzed Tandem Condensation Reactions

Silver-catalyzed reactions have emerged as a highly efficient tool in organic synthesis, prized for their high selectivity and environmentally favorable characteristics. rsc.orgnih.govnih.gov A notable application is the synthesis of 2-substituted benzoxazole derivatives through a silver-catalyzed tandem condensation reaction. rsc.orgnih.gov This approach allows for the construction of the benzoxazole core in a single synthetic operation from simple starting materials.

The process typically involves the reaction of substituted 2-aminophenols with reagents like formaldehyde (B43269) and substituted benzenethiols. rsc.orgnih.govnih.gov The silver catalyst facilitates a cascade of reactions, including condensation and cyclization, under mild conditions. rsc.orgnih.gov This methodology is not only efficient but also demonstrates a wide substrate scope, providing an economical route to biologically active benzoxazole derivatives. rsc.orgnih.gov The development of such tandem processes is crucial for minimizing reaction steps and waste, aligning with the principles of modern synthetic chemistry. researchgate.net

Table 1: Overview of Silver-Catalyzed Tandem Condensation

Starting Materials Catalyst Key Features Product Class Citations
Substituted 2-aminophenols, formaldehyde, benzenethiols Silver salts (e.g., Ag2CO3) High efficiency, mild conditions, wide substrate scope 2-(Phenylsulphinyl)benzo[d]oxazole derivatives rsc.orgnih.govnih.gov
Palladium-Catalyzed Three-Component Couplings

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high precision. While many methods focus on two-component couplings, palladium-catalyzed three-component reactions offer a convergent and efficient strategy for rapidly building molecular complexity. nih.gov For benzoxazole synthesis, this approach can involve the coupling of an o-aminophenol, an aryl halide, and a third component, such as an isocyanide or a terminal alkyne.

A novel palladium-catalyzed procedure has been developed for the synthesis of benzoxazoles through the cleavage of a carbon-carbon triple bond in the presence of o-aminophenol. rsc.org This method provides a rapid and efficient route to various benzoxazole derivatives. The versatility of palladium catalysis allows for the use of diverse coupling partners, including aryl bromides and chlorides, to introduce substituents at the C2 position of the benzoxazole ring. researchgate.netresearchgate.net These multi-component strategies are highly valued for their atom economy and ability to generate libraries of complex molecules from simple precursors in a single step.

Reductive Coupling/Annulation of Nitro Precursors

An alternative and green approach to benzoxazole synthesis involves the reductive coupling and subsequent annulation (ring-closure) of o-nitrophenol precursors. This method circumvents the need for pre-synthesized o-aminophenols. A combination of elemental sulfur and 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to efficiently promote the reductive coupling/annulation cascade of o-nitrophenols with various benzaldehydes. organic-chemistry.orgorganic-chemistry.org

This reaction proceeds under solvent-free conditions, representing a simple, straightforward, and environmentally benign pathway to the benzoxazole core. organic-chemistry.orgresearchgate.net The sulfur/DABCO system facilitates the reduction of the nitro group to an amino group in situ, which then undergoes condensation with the aldehyde and cyclizes to form the benzoxazole ring. organic-chemistry.org This one-pot method is highly efficient and avoids the use of expensive or toxic heavy metal catalysts, making it an attractive strategy for sustainable chemical synthesis. organic-chemistry.org

Green Chemistry Principles in Benzo[d]oxazole Synthesis

Development of Recyclable Catalytic Systems (e.g., Samarium Triflate, SBA-15, Ionic Liquids)

The integration of green chemistry principles into synthetic methodologies is crucial for sustainable development. In benzoxazole synthesis, this has led to the development of highly efficient and recyclable catalytic systems that minimize waste and environmental impact.

Samarium (III) Triflate (Sm(OTf)3): Samarium triflate is a water-tolerant Lewis acid catalyst that has proven effective for the synthesis of benzoxazoles. organic-chemistry.orgthieme-connect.com It efficiently catalyzes the condensation of o-aminophenols with aldehydes in aqueous media under mild reaction conditions. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This method offers excellent yields (ranging from 72-96%) and short reaction times. organic-chemistry.org A key advantage of Sm(OTf)3 is its reusability; the catalyst can be recovered from the aqueous reaction mixture and reused for several cycles without a significant loss of catalytic activity. thieme-connect.comresearchgate.net

SBA-15 Mesoporous Silica: SBA-15 is a type of ordered mesoporous silica with a high surface area and uniform pore structure, making it an excellent support for heterogeneous catalysts. rsc.orgnih.gov Propylsulfonic acid-functionalized SBA-15 (SBA-Pr-SO3H) has been successfully used as a solid acid catalyst for the synthesis of 2-aryl benzoxazoles from the condensation of 2-aminophenol (B121084) and benzoyl chlorides. eurjchem.comijpbs.com The heterogeneous nature of the SBA-15-based catalyst allows for easy separation from the reaction mixture by simple filtration, enhancing its recyclability and making it a promising option for environmentally benign synthesis. rsc.orgresearchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that serve as non-volatile, recyclable alternatives to traditional organic solvents and catalysts. nih.govtandfonline.com Brønsted acidic ionic liquids (BAILs), sometimes grafted onto solid supports like silica gel, have been developed as efficient and reusable heterogeneous catalysts for benzoxazole synthesis under solvent-free conditions. acs.orgnih.gov These catalysts can be easily recovered and reused for multiple runs without a significant decrease in their catalytic activity. nih.govacs.orgnih.gov The use of ILs offers numerous advantages, including high yields, procedural simplicity, mild reaction conditions, and reduced environmental consequences. nih.govtandfonline.com

Table 2: Comparison of Recyclable Catalytic Systems in Benzoxazole Synthesis

Catalyst System Starting Materials Key Advantages Recyclability Citations
Samarium Triflate o-Aminophenols, Aldehydes Water-tolerant, mild conditions, high yields Reusable for several runs organic-chemistry.orgthieme-connect.comresearchgate.net
SBA-15-SO3H 2-Aminophenol, Benzoyl chlorides Heterogeneous, easy separation, solvent-free option High reusability eurjchem.comijpbs.comresearchgate.net

Exploration of Solvent-Free and Mild Reaction Conditions

The principles of green chemistry have become a significant driving force in modern organic synthesis, encouraging the development of methodologies that minimize environmental impact. For the synthesis of benzoxazole scaffolds, this has led to a focus on solvent-free reactions and the use of milder conditions, which reduce hazardous waste, energy consumption, and often lead to improved reaction efficiency. While specific literature on the green synthesis of this compound is limited, extensive research on analogous systems provides a clear framework for developing such eco-friendly protocols. These advanced methods move away from harsh dehydrating agents and high-boiling-point solvents traditionally used for benzoxazole ring formation.

Key strategies in this area include the use of microwave irradiation, sonication, and heterogeneous catalysts, which can be easily recovered and recycled. bohrium.comnih.gov Such approaches often result in shorter reaction times, higher yields, and simpler work-up procedures. nih.govjetir.org

Detailed Research Findings

Several innovative and environmentally benign methods have been developed for the synthesis of 2-substituted benzoxazoles. These methods often employ alternative energy sources or catalytic systems to facilitate the cyclization of precursors like 2-aminophenols with aldehydes, carboxylic acids, or their derivatives under significantly milder and cleaner conditions.

One notable approach involves the use of an imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP) as a recyclable catalyst under solvent-free sonication. bohrium.comnih.gov This method is not only efficient, yielding up to 90% of the product in just 30 minutes, but the magnetic catalyst can be easily separated and reused multiple times with only a slight decrease in performance. bohrium.comnih.gov Another novel green technique utilizes waste curd water as a natural and acidic catalytic solvent under microwave irradiation. bohrium.comresearchgate.net This process demonstrates high yields (82-96%) in extremely short reaction times of about 5 minutes, presenting a cost-effective and sustainable option. bohrium.comresearchgate.net

Catalyst-free methods have also been explored; for instance, the direct coupling of 2-aminophenol with carboxylic acids can be achieved under microwave conditions without any metal catalysts or solvents. Similarly, Indium(III) triflate (In(OTf)3) has been reported as an effective catalyst for the reaction between substituted 2-aminophenols and acyl chlorides under solvent-free conditions. Other heterogeneous catalysts like silica sulfuric acid and ZrOCl2·8H2O have proven effective for solvent-free reactions involving orthoesters.

Even when a solvent is used, milder and more environmentally friendly options are preferred. A simple condensation of 2-aminophenol with various acids has been achieved using ammonium chloride (NH4Cl) as a catalyst in ethanol at moderate temperatures (80-90°C), offering a greener path with very good yields. jetir.org Furthermore, the use of samarium triflate as a reusable acid catalyst in an aqueous medium provides a mild and efficient route for synthesizing benzoxazoles from o-aminophenols and aldehydes. organic-chemistry.org

The following tables summarize the findings from various studies on the synthesis of benzoxazole analogs under these improved conditions.

Table 1: Solvent-Free Synthesis of Benzoxazole Analogs

Precursors Catalyst / Conditions Reaction Time Yield (%)
2-Aminophenol + Benzoic Acid Microwave Irradiation Not Specified Good
o-Aminophenols + Aldehydes LAIL@MNP / Sonication 30 min up to 90%
2-Aminophenol + Aldehydes Waste Curd Water / Microwave 5 min 82-96%
2-Aminophenols + Acyl Chlorides In(OTf)3 / Solvent-Free Not Specified Good

This table presents a selection of research findings on solvent-free methods for synthesizing the benzoxazole core structure.

Table 2: Synthesis of Benzoxazole Analogs under Mild Conditions

Precursors Catalyst / Solvent Temperature (°C) Yield (%)
2-Aminophenol + p-Chlorobenzoic Acid NH4Cl / Ethanol 80 88%
o-Aminophenols + Aldehydes Samarium Triflate / Water Not Specified Good
2-Aminophenols + DMF Derivatives Imidazolium Chloride / No Solvent Not Specified Moderate to Excellent

This table showcases various synthetic routes for benzoxazole analogs that employ milder reagents, solvents, and conditions compared to traditional methods.

These methodologies highlight a clear trend towards more sustainable synthetic practices in heterocyclic chemistry. The exploration of solvent-free and mild reaction conditions not only aligns with the principles of green chemistry but also provides practical, efficient, and often higher-yielding pathways to the benzoxazole scaffold and its derivatives.

Chemical Reactivity and Derivatization Pathways of Benzo D Oxazole 2,7 Diamine Frameworks

Electrophilic Substitution Reactions on the Benzo[d]oxazole Ring System

The presence of two amino groups renders the benzo[d]oxazole ring system highly activated towards electrophilic aromatic substitution. The substitution pattern is governed by the strong ortho- and para-directing effects of the amine functionalities.

Regioselective Halogenation Studies

Direct halogenation of Benzo[d]oxazole-2,7-diamine is anticipated to be a rapid reaction due to the high electron density of the aromatic ring. Common halogenating agents such as bromine (Br₂) and chlorine (Cl₂) in a suitable solvent are expected to readily react without the need for a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com The regioselectivity will be primarily influenced by the directing effects of the two amino groups.

The amino group at the 7-position will strongly direct incoming electrophiles to the ortho (6-position) and para (4-position) positions. Similarly, the 2-amino group's influence, though electronically transmitted through the oxazole (B20620) ring, will also affect the electron distribution in the benzene (B151609) ring. Given the powerful activating nature of the amino groups, polyhalogenation can be a competing process if the reaction conditions are not carefully controlled. To achieve monosubstitution, milder halogenating agents or protective group strategies might be necessary.

Table 1: Predicted Regioselectivity of Halogenation on this compound

ReagentPredicted Major ProductsRationale
Br₂ in acetic acid4-bromo- and 6-bromo-isomersThe amino groups are strong ortho, para-directing activators.
N-Bromosuccinimide (NBS)4-bromo- and 6-bromo-isomersMilder brominating agent, may offer better control over substitution.
Cl₂ in dichloromethane4-chloro- and 6-chloro-isomersSimilar directing effects as bromination.

Nitration Pattern Analysis

The nitration of benzoxazole (B165842) typically occurs at the 5- or 6-positions. researchgate.net However, in the case of this compound, the presence of the strongly activating amino groups complicates this reaction. Direct nitration with a mixture of nitric acid and sulfuric acid is likely to be problematic, leading to oxidation of the electron-rich diamine and the potential for uncontrolled, multiple nitrations. wikipedia.org

A more controlled approach would involve the protection of the amino groups, for example, through acetylation to form the corresponding diamide. This strategy moderates the activating effect of the amino groups and prevents their oxidation. wikipedia.org The amide groups are still ortho, para-directing, and would guide the nitro group to the 4- and 6-positions. Subsequent hydrolysis of the amide protecting groups would then yield the desired nitro-substituted this compound.

Nucleophilic Functionalization Strategies

The electron-rich nature of the this compound ring system makes it generally unreactive towards direct nucleophilic aromatic substitution. However, functionalization can be achieved through other pathways. For instance, the C2-position of the benzoxazole ring can be targeted. While not a direct nucleophilic attack on the diamine itself, some synthetic methods for 2-substituted benzoxazoles proceed through the reaction of a 2-aminophenol (B121084) derivative with a reagent that is susceptible to nucleophilic attack, followed by cyclization. nih.govresearchgate.net

Furthermore, if a suitable leaving group were installed on the aromatic ring (e.g., a halogen), nucleophilic substitution could be facilitated, particularly if activated by a nearby electron-withdrawing group, though this is counterintuitive to the inherent electron-donating nature of the diamine.

Synthetic Modifications at the Diamine Moieties

The two primary amine groups at the 2- and 7-positions are the most reactive sites for a wide range of derivatization reactions, allowing for the facile introduction of diverse functional groups and the construction of more complex molecules.

Amine Group Derivatization and Coupling Reactions

The amino groups of this compound can undergo a variety of standard transformations common to aromatic amines. These include acylation with acid chlorides or anhydrides to form amides, and reaction with sulfonyl chlorides to yield sulfonamides.

More advanced derivatizations can be achieved through modern cross-coupling reactions. For instance, palladium-catalyzed Suzuki coupling reactions have been successfully employed for the derivatization of other diaminopyrimidines and triazines, suggesting a similar approach could be used to form C-N bonds with various aryl or heteroaryl partners. researchgate.net Copper-catalyzed coupling reactions, often employing diamine ligands, are also a powerful tool for the arylation of amines. nih.gov

Another important class of reactions for derivatizing aromatic amines is azo coupling. nih.gov Diazotization of one of the amino groups, followed by coupling with a suitable aromatic partner, would lead to the formation of highly colored azo compounds, a versatile class of molecules with applications in dyes and molecular switches.

Table 2: Potential Derivatization Reactions at the Diamine Moieties

Reaction TypeReagents and ConditionsExpected Product
AcylationAcetyl chloride, pyridineN,N'-diacetyl-Benzo[d]oxazole-2,7-diamine
Sulfonylationp-Toluenesulfonyl chloride, baseN,N'-ditosyl-Benzo[d]oxazole-2,7-diamine
Suzuki CouplingArylboronic acid, Pd catalyst, baseN,N'-diaryl-Benzo[d]oxazole-2,7-diamine
Buchwald-Hartwig AminationAryl halide, Pd catalyst, baseN,N'-diaryl-Benzo[d]oxazole-2,7-diamine
Azo Coupling (on one NH₂)1. NaNO₂, HCl2. Activated aromatic compoundMono-azo derivative of this compound

Advanced Spectroscopic and Structural Characterization of Benzo D Oxazole 2,7 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR spectroscopy provides information on the number, connectivity, and electronic environment of hydrogen atoms in a molecule. In derivatives of Benzo[d]oxazole-2,7-diamine, the aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern on the ring. The protons of the amine (-NH₂) groups are expected to produce broad singlet signals, the chemical shift of which can vary depending on the solvent and concentration. For instance, in various benzoxazole (B165842) derivatives, aromatic protons are consistently observed in the δ 7.32-8.24 ppm range. nih.gov Protons attached to substituent groups will have characteristic chemical shifts; for example, the methylene (B1212753) protons (-CH₂) in an acetamide (B32628) group attached to a benzoxazole system appear as a singlet around δ 4.54 ppm. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Benzoxazole Derivatives Data presented is for derivatives and provides an expected range for the parent compound.

Proton Type Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.30 - 8.30 Multiplet (m)
Amine-NH₂ Variable (often broad) Singlet (s)
Pyrazole-H 8.68 Singlet (s) jbarbiomed.com
Methylene (-CH₂-) 4.53 - 4.55 Singlet (s) nih.gov

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. The carbons of the benzoxazole ring system are typically observed in the aromatic region of the spectrum, from δ 100 to 165 ppm. The C2 carbon of the oxazole (B20620) ring is particularly deshielded and often appears at the lower end of this range, around δ 158-163 ppm. nih.govjbarbiomed.com The carbons directly bonded to the nitrogen and oxygen heteroatoms (C3a and C7a) also have distinct chemical shifts, which are influenced by the electronic effects of these atoms. mdpi.com For example, in a series of 2-(benzo[d]oxazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide derivatives, signals for the benzoxazole carbons were observed between δ 110 and δ 152 ppm, with the C2 carbon appearing around δ 163 ppm. nih.gov The chemical shifts of the diamine-substituted carbons (C2 and C7) would be significantly influenced by the electron-donating amino groups.

Table 2: Representative ¹³C NMR Chemical Shifts for Benzoxazole Derivatives Data presented is for derivatives and provides an expected range for the parent compound.

Carbon Type Chemical Shift (δ, ppm)
Aromatic C-H 109 - 135 nih.govjbarbiomed.commdpi.com
Aromatic Quaternary C 127 - 152 nih.govmdpi.com
C=N (Oxazole C2) 158 - 166 nih.gov
C-O (Oxazole C7a) ~141
C-N (Oxazole C3a) ~151

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. For this compound, key absorptions are expected for the amine groups, the aromatic system, and the oxazole ring. The N-H stretching vibrations of the primary amine groups typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=N stretching of the oxazole ring is expected around 1517-1630 cm⁻¹. jbarbiomed.comglobalresearchonline.net Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. The characteristic C-O-C stretching of the oxazole ring would be found in the 1045-1250 cm⁻¹ range. jbarbiomed.com

Table 3: Key IR Absorption Frequencies for Benzoxazole Derivatives

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Amine (-NH₂) N-H Stretch 3300 - 3500
Aromatic Ring C-H Stretch > 3000
Aromatic Ring C=C Stretch 1450 - 1600
Oxazole Ring C=N Stretch 1517 - 1630 jbarbiomed.comglobalresearchonline.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This accuracy allows for the determination of the elemental composition and thus the molecular formula of a compound. For derivatives of this compound, HRMS (often using electrospray ionization, ESI) is used to validate the proposed structure by comparing the experimentally measured mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with the theoretically calculated mass. The close agreement between the calculated and found masses, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula. nih.govrsc.org

Table 4: Example of HRMS Data for a Benzoxazole Derivative Compound: 2-(benzo[d]oxazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide nih.gov

Ion Calculated m/z Found m/z

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The benzoxazole core is a chromophore, and its absorption spectrum is characterized by electronic transitions within the conjugated π-system. Typically, benzoxazole derivatives exhibit absorption maxima (λmax) in the UVA range (320-400 nm). scielo.br The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the aromatic ring. The amino groups in this compound are expected to act as auxochromes, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths due to the extension of the conjugated system. Studies on related 2-(2'-hydroxyphenyl)benzoxazole derivatives show maximum absorption wavelengths ranging from 336 to 374 nm. scielo.br

Table 5: UV-Vis Absorption Maxima for Representative Benzoxazole Derivatives

Compound Type Solvent λmax (nm)
2-(2'-hydroxyphenyl)benzoxazole derivatives Ethanol 336 - 374 scielo.br

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. mdpi.com For a derivative of this compound that forms suitable single crystals, X-ray diffraction analysis would unequivocally establish the planarity of the benzoxazole ring system and the geometry of the substituent amine groups. Furthermore, it reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonding, which are crucial for understanding the solid-state properties of the material. beilstein-journals.orgsemanticscholar.org The structure of a related 2-((2-(benzo[d]oxazol-2-yl)-2,5-bis(4-fluorophenyl)-2H-imidazol-4-yl)amino)phenol was definitively proven by X-ray analysis. mdpi.com

Other Advanced Spectroscopic Techniques for Structural Probing

Beyond the foundational spectroscopic methods, a suite of advanced techniques offers deeper insights into the molecular architecture, electronic environment, and intermolecular interactions of this compound and its derivatives. These methods are crucial for a complete structural and functional characterization.

X-Ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and torsion angles of this compound, confirming the planarity of the benzoxazole core and the geometry of the amine substituents.

Solid-State NMR (ssNMR) Spectroscopy

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, which are rich in structural information.

For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. Cross-polarization magic-angle spinning (CP/MAS) experiments can provide high-resolution spectra of the carbon and nitrogen nuclei in the solid state. These spectra can be used to:

Identify Polymorphs: Different crystalline forms of the same compound will often give distinct ssNMR spectra due to differences in the local chemical environment and intermolecular packing.

Probe Intermolecular Interactions: Techniques such as rotational-echo double-resonance (REDOR) can be used to measure internuclear distances between specific atoms (e.g., between a ¹³C and a ¹⁵N nucleus), providing direct evidence for hydrogen bonding and other close contacts in the solid state.

Determine Molecular Conformation: The chemical shifts in ssNMR are sensitive to the local conformation of the molecule.

Computational Chemistry (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental spectroscopic data and predicting molecular properties. DFT calculations can provide valuable insights into the structure and electronic properties of this compound.

Key applications of DFT in the structural analysis of this compound would include:

Geometry Optimization: Predicting the most stable three-dimensional structure of the molecule in the gas phase. This calculated structure can be compared with experimental data from X-ray crystallography.

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra. Comparing these theoretical spectra with experimental data can aid in the assignment of spectral features and confirm the proposed structure.

Analysis of Electronic Properties: Calculating molecular orbitals (e.g., HOMO and LUMO), electrostatic potential maps, and atomic charges. This information is crucial for understanding the reactivity and intermolecular interactions of the molecule. Numerous studies on benzoxazole derivatives have successfully employed DFT to predict their spectroscopic properties and elucidate their electronic structures. researchgate.net

Other Potential Techniques

Additional advanced techniques could provide further specialized information:

Electron Paramagnetic Resonance (EPR) Spectroscopy: If this compound or its derivatives can be converted into a stable radical species (e.g., through oxidation), EPR spectroscopy could be used to study the distribution of the unpaired electron spin within the molecule, providing insights into its electronic structure.

Circular Dichroism (CD) Spectroscopy: For chiral derivatives of this compound, CD spectroscopy would be essential for determining the absolute configuration and studying conformational changes in solution.

Computational and Theoretical Investigations of Benzo D Oxazole 2,7 Diamine Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to predict molecular geometry, electronic distribution, and reactivity descriptors.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly effective for optimizing molecular geometries and understanding the structural properties of organic compounds like benzo[d]oxazole derivatives. irjweb.comnih.gov The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, often paired with basis sets like 6-31G(d,p) or 6-311G++(d,p), is commonly employed for these calculations. irjweb.comnih.gov

Geometry optimization using DFT minimizes the energy of the molecule to predict its most stable three-dimensional structure. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, in related benzoxazole (B165842) and benzimidazole structures, the C=O bond distance has been calculated to be around 1.221 Å to 1.252 Å, which aligns well with experimental data from X-ray crystallography. nih.gov Theoretical calculations for oxazole (B20620) derivatives show that bond lengths and angles are influenced by the specific atoms in the ring; for example, the N15–C16–O12 bond angle in one oxazole derivative was calculated to be 114.1°. irjweb.com These structural parameters are critical as they influence the molecule's physical and chemical properties.

DFT is also used to study the electronic properties of π-conjugated polythiophene derivatives containing benzo[d]oxazole and benzo[d]thiazole moieties, helping to control the band gap for applications in materials science. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Benzimidazole Derivative using DFT/B3LYP/6-31G

Parameter Bond Length (Å) / Bond Angle (°)
C=O Bond Length 1.221
C10-C11 Bond Length 1.350
N15–C16–O12 Bond Angle 114.1
O12–C13–C14 Bond Angle 107.4

Note: Data is illustrative and based on calculations for structurally related compounds as reported in the literature. irjweb.commdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.com

A large HOMO-LUMO gap indicates high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. irjweb.com The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. irjweb.com In studies of oxazole derivatives, the HOMO-LUMO energy gap has been used to understand the charge transfer interactions within the molecule. irjweb.comirjweb.com For some heterocyclic compounds, this gap can be around 4.4871 eV, indicating significant stability. irjweb.com In different systems, like 2,1,3-benzothiadiazole derivatives, the energy gap can be narrower, ranging from 1.75 to 2.38 eV, suggesting higher reactivity and potential semiconductor properties. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Representative Imidazole Derivative

Parameter Energy (eV)
EHOMO -6.2967
ELUMO -1.8096
Energy Gap (ΔE) 4.4871

Note: This data is for an imidazole derivative calculated at the B3LYP/6-311G level and serves as an example of typical values for such heterocyclic systems. irjweb.com

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP surface illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. bhu.ac.in These areas often correspond to the location of heteroatoms like oxygen and nitrogen. Regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack; these are usually found around hydrogen atoms. bhu.ac.in The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and plays a crucial role in drug-receptor binding studies. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior and conformational flexibility of molecules like benzo[d]oxazole derivatives. By solving Newton's equations of motion, MD simulations can map out the conformational landscape of a molecule, revealing its preferred shapes and how it transitions between them. nih.gov

In the context of drug design, MD simulations are often used to assess the stability of a ligand-protein complex. nih.govmdpi.com After a ligand is docked into a protein's binding site, an MD simulation can be run for tens to hundreds of nanoseconds to observe the complex's dynamic evolution. Key metrics such as the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are analyzed. A stable RMSD trajectory over time suggests that the ligand remains securely bound in the active site. nih.govmdpi.com For example, simulations of benzimidazole derivatives complexed with protein targets showed that the protein's RMSD fluctuated initially before reaching a stable equilibrium, indicating a stable binding complex. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). amazonaws.comamazonaws.com This method is essential in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. amazonaws.comresearchgate.net

The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the strength of the interaction. amazonaws.com A lower (more negative) docking score generally indicates a more favorable binding affinity. amazonaws.com Docking studies on benzoxazole and benzothiazole derivatives have been performed to evaluate their potential as inhibitors of various enzymes. researchgate.netnih.gov For instance, derivatives have been docked against targets like the Human Epidermal growth factor receptor (HER) and DNA, with some compounds showing high-affinity docking scores of -10.4 kcal/mol. nih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, providing a rational basis for designing more potent inhibitors. nih.gov

Table 3: Example Docking Scores of Benzothiazole Derivatives Against the HER Enzyme

Compound Docking Score (kcal/mol)
Derivative 1 -9.8
Derivative 2 -9.9
Derivative 3 -10.4

Note: The data represents the binding affinities of specific benzo[d]thiazol-2-amine derivatives as reported in a molecular docking study. nih.gov

Mechanistic Studies of Chemical Reactions (e.g., Tautomerization, Reaction Pathways)

Theoretical methods are also employed to investigate the mechanisms of chemical reactions involving benzo[d]oxazole systems. This includes studying potential tautomeric forms and elucidating reaction pathways for their synthesis.

Tautomerization is a key consideration for heterocyclic compounds. Computational studies, such as DFT, can predict the relative stability of different tautomers. For example, in studies of acetohydrazide hydrazones of benzimidazole derivatives, DFT calculations were used to determine that syn-E amido isomers are the most stable forms under certain conditions. nih.gov

Furthermore, computational chemistry can shed light on reaction mechanisms. For instance, mechanistic studies on the synthesis of oxazole derivatives have revealed pathways involving steps like dehydration condensation, imine/enamine isomerization, and palladium-catalyzed C-H activation, followed by reductive elimination. organic-chemistry.org Understanding these pathways is crucial for optimizing reaction conditions and improving the yield of desired products. Theoretical investigations can model transition states and reaction intermediates to provide a detailed picture of the reaction coordinate.

Advanced Applications and Functional Research of Benzo D Oxazole 2,7 Diamine Derivatives

Catalytic Applications

Derivatives of the benzo[d]oxazole framework have demonstrated significant potential in various catalytic applications, leveraging the electronic properties and coordination capabilities of the heterocyclic system.

Promotion of Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The formation of carbon-carbon (C-C) and carbon-heteroatom bonds through cross-coupling reactions is a cornerstone of modern organic synthesis. acs.orgnih.gov While benzo[d]oxazole derivatives are often the products of such reactions, their role as ligands or components of catalytic systems is an area of growing interest. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are fundamental for creating unsymmetrical biaryl compounds. mdpi.comnih.gov The efficiency of these reactions often hinges on the design of specialized ligands that enhance the catalyst's activity and stability. nih.gov

Research has demonstrated the use of palladium catalysts for the direct arylation of the benzoxazole (B165842) core, indicating the scaffold's ability to participate in and be synthesized by these critical bond-forming reactions. researchgate.netresearchgate.net For instance, palladium-catalyzed reactions have been successfully employed for the C-H arylation of benzoxazoles with various aryl chlorides and bromides. researchgate.netorganic-chemistry.org Furthermore, Suzuki-Miyaura cross-coupling has been shown to be effective with substrates containing the benzoxazole motif, highlighting the compatibility of this heterocycle with popular catalytic systems. rsc.org These reactions underscore the integral role of the benzoxazole structure within the broader context of advanced C-C and C-heteroatom bond formation methodologies.

Catalysis in Oxidation Reactions (e.g., Sulfides to Sulfoxides)

The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, as sulfoxides are valuable intermediates in the production of biologically active molecules. researchgate.netmdpi.com Achieving high selectivity without over-oxidation to the corresponding sulfone can be challenging. mdpi.com

Recent methodologies have shown that benzo[d]oxazole derivatives can be synthesized concurrently with this oxidative transformation. One notable approach involves a one-pot synthesis that generates 2-aryl benzoxazoles and aryl sulfoxides through a palladium-catalyzed cross-coupling of diaryl sulfoxides with benzoxazoles. nih.gov Another efficient method utilizes a silver-catalyzed tandem condensation reaction. In this process, substituted 2-aminophenols react with formaldehyde (B43269) and substituted benzenethiols to yield 2-(phenylsulphinyl)benzo[d]oxazole derivatives. This protocol provides an economical and effective approach for creating a C(sp²)–sulfoxide bond under mild conditions, demonstrating the utility of the benzoxazole framework in facilitating key oxidation reactions. mdpi.com

Below is a table summarizing catalytic oxidation methods relevant to the benzoxazole scaffold.

Catalyst SystemOxidantSubstratesProductsKey Features
Silver (Ag)Not specified (in situ)2-aminophenols, formaldehyde, benzenethiols2-(phenylsulphinyl)benzo[d]oxazole derivativesMild conditions, economical, forms C(sp²)-sulfoxide bond. mdpi.com
Dendritic Phosphomolybdate HybridHydrogen PeroxideVarious sulfidesSulfoxides or SulfonesRecyclable catalyst, environmentally benign. mdpi.com
Transition-Metal-FreeHydrogen PeroxideVarious sulfidesSulfoxides"Green" chemistry approach, high selectivity, excellent yields. mdpi.com

Facilitation of Heterocyclic Ring Formation

Beyond being a target molecule, benzo[d]oxazole derivatives can also act as catalysts to facilitate the formation of other complex heterocyclic structures. The synthesis of diverse heterocyclic compounds is of great importance due to their prevalence in pharmaceuticals and agrochemicals. heteroletters.orgtandfonline.com

One innovative application involves the functionalization of magnetic nanoparticles with a benzo[d]oxazole derivative to create an efficient and recyclable catalyst. Specifically, a Fe3O4@benzo[d]oxazole@Mn catalyst has been developed for the one-pot, four-component synthesis of 1,4-dihydropyridine (B1200194) derivatives from barbituric acid. This magnetic catalyst can be easily recovered and reused for multiple consecutive reaction cycles, showcasing a sustainable approach to heterocyclic synthesis.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the interactions between them are governed by non-covalent forces such as hydrogen bonding, π-π stacking, and electrostatic interactions. rsc.org These principles are fundamental to processes like molecular recognition and self-assembly. The structure of Benzo[d]oxazole-2,7-diamine, with its aromatic system and amine functional groups, possesses inherent features conducive to participating in such interactions.

The nitrogen and oxygen atoms within the oxazole (B20620) ring, along with the amine substituents, can act as hydrogen bond donors and acceptors. The planar, aromatic nature of the benzoxazole core allows for π-π stacking interactions with other aromatic molecules. These properties are essential for creating host-guest complexes and designing molecular sensors. For example, the electrostatic potential of a molecule is key to analyzing how it "recognizes" and interacts with other molecules. nih.gov While specific research focusing solely on the supramolecular and host-guest chemistry of this compound is still an emerging field, the foundational characteristics of the benzoxazole scaffold suggest significant potential for applications in molecular recognition, self-assembling materials, and the development of supramolecular prodrugs. rsc.org

Materials Science and Functional Materials Development

The unique electronic and photophysical properties of the benzo[d]oxazole core have made its derivatives attractive candidates for the development of advanced functional materials. wikipedia.orgresearchgate.net

Development of Photoluminescent Materials

Benzoxazole derivatives are noted for their significant fluorescent properties, which make them useful as optical brighteners, fluorescent probes, and components in organic light-emitting materials. wikipedia.orgglobalresearchonline.net Their photophysical characteristics, such as high Stokes shifts and stability, are often attributed to an excited-state intramolecular proton transfer (ESIPT) mechanism. globalresearchonline.net

Research into various benzoxazole derivatives has revealed their potential as photoluminescent materials. For example, benzoxazolyl- and benzothiazolyl-imidazole conjugates have been synthesized and studied for their photophysical properties, with theoretical calculations helping to understand the structure-property relationships that govern their fluorescence. nih.gov Studies on 2,5-disubstituted oxazole dyes have focused on their two-photon absorption capabilities, which is crucial for applications like photoluminescent bioprobes. researchgate.net The fluorescence of aromatic benzoxazole derivatives has been a subject of study, confirming the scaffold's utility in creating materials that interact with light in useful ways. acs.org

The table below highlights key photophysical properties of selected benzoxazole and related derivatives.

Compound ClassKey Photophysical PropertyPotential Application
Benzoxazolyl-imidazole ConjugatesAggregation-Induced Emission (AIE)Solid-state fluorescent materials. nih.gov
2,5-disubstituted Oxazole DyesTwo-Photon Absorption (TPA)Photoluminescent bioprobes. researchgate.net
2-(2′-Hydroxyphenyl)benzothiazole (HBT) analoguesExcited-State Intramolecular Proton Transfer (ESIPT), Large Stokes ShiftWhite light emitting materials. rsc.org

Applications in Organic Electronics

The benzoxazole scaffold, a core component of this compound derivatives, is increasingly recognized for its valuable photophysical properties, leading to its investigation in the field of organic electronics. These derivatives are utilized as functional materials in devices such as Organic Light-Emitting Diodes (OLEDs). Research has demonstrated the use of benzoheterocyclic derivatives, including those with a benzoxazole group, as both the emission layer and the hole transport layer in OLEDs. researchgate.net Devices incorporating these compounds have been shown to emit blue-green light. researchgate.net

Furthermore, the inherent fluorescence of the aromatic benzoxazole structure is a key characteristic being exploited. acs.org Benzoxazole derivatives are widely used in industrial applications, serving as photostable and highly efficient UV dyes, chromophores, chemosensors, and as dopants in OLEDs. researchgate.net Their potential is also highlighted by their use as fluorescent DNA probes, where they exhibit an increased fluorescence emission intensity upon binding to DNA. periodikos.com.br Studies on specific benzoxazole derivatives have explored their electroluminescent behavior, noting that while some initial designs did not achieve high EL efficiency, modifications to the molecular structure, such as creating dimer-type derivatives or incorporating them into TPD derivatives, could improve performance, achieving efficiencies of up to 1.1 lm/W. researchgate.net This body of research underscores the potential of the benzoxazole core structure in developing advanced materials for various organic electronic applications.

Research in Drug Design and Chemical Biology (excluding clinical human trials)

Development of Kinase Inhibitors (e.g., FLT3-ITD)

Derivatives of the benzo[d]oxazole scaffold have been identified as a promising class of kinase inhibitors, particularly targeting Fms-like tyrosine kinase 3 (FLT3). Mutations of the FLT3 gene, especially internal tandem duplication (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with poor prognosis. semanticscholar.org This has made FLT3 a critical target for therapeutic intervention.

In this context, a series of compounds based on a benzo[d]oxazole-2-amine scaffold were designed and synthesized to discover potent FLT3-ITD inhibitors. researchgate.net Through structure-activity relationship (SAR) exploration, compound T24 was identified as a highly potent inhibitor. researchgate.net This derivative demonstrated exceptional inhibitory activity against the FLT3-ITD enzyme and potent anti-proliferative effects against cancer cells expressing this mutation. researchgate.net Molecular dynamics simulations have provided insights into the binding mode of these compounds with the "DFG-in" (active) conformation of FLT3, aiding further medicinal chemistry efforts. researchgate.net

Table 1: In Vitro Activity of Benzoxazole Derivative T24
CompoundTargetActivity TypeValue
T24FLT3-ITD EnzymeIC₅₀0.41 nM
T24MV4-11 Cells (FLT3-ITD+)IC₅₀ (Anti-proliferative)0.037 µM

Investigation of Anti-infective Agents

The benzo[d]oxazole core is a key structural motif in the development of various anti-infective agents, with research demonstrating its efficacy against bacterial and fungal pathogens.

Staphylococcus aureus Sortase A Inhibitors

Sortase A (SrtA) is a bacterial enzyme in Gram-positive bacteria like Staphylococcus aureus that anchors virulence factors to the cell wall, making it an attractive target for anti-infective therapies. A series of novel 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives were designed and synthesized as potential SrtA inhibitors. mdpi.com Many of these compounds displayed excellent inhibitory activity against S. aureus Sortase A, with IC₅₀ values ranging from 19.8 to 184.2 µM. mdpi.com Structure-activity relationship studies revealed that substitutions at both the 2-position and 7-position of the benzoxazole ring significantly influence the inhibitory activity. mdpi.com Molecular docking studies suggest that these L-shaped molecules fit into a hydrophobic pocket of the enzyme, with the benzoxazole core interacting with key amino acid residues like Ala118, Val166, Val168, and Ile182. mdpi.com

Antitubercular Agents

The emergence of drug-resistant Mycobacterium tuberculosis necessitates the development of new antitubercular drugs. Benzoxazole derivatives have shown promise in this area. For instance, non-hydrolyzable d-phenylalanine-benzoxazole derivatives have been investigated for their potent antibacterial activity against this pathogen. acs.org Other research has explored different modifications of the benzoxazole skeleton, leading to compounds with significant activity against both sensitive and multidrug-resistant (MDR) strains of M. tuberculosis. researchgate.net

Table 2: Antitubercular Activity of Selected Benzoxazole Derivatives
Compound SeriesTarget OrganismActivity (MIC)
Pyrazoline-benzoxazolesM. tuberculosis H37Rv6.25 µg/mL
2-Benzylsulfanyl benzoxazolesMDR M. tuberculosis2–4 µmol/L
5-Amino-2-(4-substitutedphenyl)-benzoxazolesM. tuberculosis8 µg/mL

Antifungal Agents

Benzoxazole derivatives have demonstrated a broad spectrum of antifungal activity against various human and plant pathogens. researchgate.netmdpi.com For example, certain methyl-2-(2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate derivatives have shown potent activity against Aspergillus niger and Candida albicans, with minimum inhibitory concentration (MIC) values comparable to or better than the standard drug fluconazole. researchgate.net Another study on 2-(aryloxymethyl) benzoxazole derivatives found significant activity against phytopathogenic fungi, with compound 5h being a particularly potent inhibitor of F. solani, approximately nine times more potent than the control, hymexazol. nih.gov The antifungal potential is further supported by research on benzo[d]oxazole-4,7-diones, which also show good antifungal activity. mdpi.com

Table 3: Antifungal Activity of Selected Benzoxazole Derivatives
CompoundFungal SpeciesActivity TypeValue
Compound 19Aspergillus nigerMIC2.40 × 10⁻³ µM
Compound 1Candida albicansMIC0.34 × 10⁻³ µM
Compound 5hFusarium solaniIC₅₀4.34 µg/mL
Compound 5aBotrytis cinereaIC₅₀19.92 µg/mL

Neuroprotective Agents and Cellular Signaling Pathway Modulation (e.g., Akt/GSK-3β/NF-κB pathway)

A series of novel synthetic benzo[d]oxazole-based derivatives have been investigated for their neuroprotective effects, particularly in models of Alzheimer's disease. nih.gov Research has focused on their ability to protect neuronal cells from β-amyloid-induced toxicity. nih.govnih.gov

Specifically, compound 5c from this series was found to significantly increase the viability of Aβ₂₅₋₃₅-induced PC12 cells. nih.govnih.gov Western blot analysis revealed that the neuroprotective mechanism of compound 5c involves the modulation of the Akt/GSK-3β/NF-κB signaling pathway. nih.gov The compound promoted the phosphorylation of Akt and glycogen (B147801) synthase kinase (GSK-3β) while decreasing the expression of nuclear factor-κB (NF-κB). nih.govnih.gov This modulation leads to several beneficial downstream effects, including:

Protection of PC12 cells from Aβ₂₅₋₃₅-induced apoptosis. nih.gov

Reduction in the hyperphosphorylation of tau protein. nih.gov

Decreased expression of β-site amyloid precursor protein (APP)-cleaving enzyme 1 (BACE1). nih.gov

Regulation of apoptotic proteins by decreasing the Bax/Bcl-2 ratio. nih.gov

These findings demonstrate that compound 5c exerts its neuroprotective effects by targeting key cellular signaling pathways implicated in the pathology of neurodegenerative diseases. nih.gov

Anti-inflammatory Agent Research through Enzyme Interactions (e.g., COX-2)

The benzoxazole nucleus is a recognized scaffold in the development of anti-inflammatory agents. Research has been directed at synthesizing derivatives that can interact with key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

A study involving a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives evaluated their anti-inflammatory potential. beilstein-journals.org In an in vivo model of acute inflammation (carrageenan-induced paw edema), these synthesized compounds demonstrated significant protection, with some derivatives showing up to 81.7% inhibition, which was superior to the standard drugs diclofenac (B195802) sodium (69.5%) and ibuprofen (B1674241) (64.7%). beilstein-journals.org The most active compounds from this series also showed considerable protection in a chronic inflammation model (cotton-pellet-induced granuloma). beilstein-journals.org To understand the mechanism of action, molecular modeling studies were performed, which suggested that these benzoxazole derivatives have a strong interaction with the COX-2 enzyme, indicating that their anti-inflammatory activity is likely mediated through the inhibition of this key enzyme. beilstein-journals.org

Q & A

Q. What synthetic methodologies are most effective for preparing Benzo[d]oxazole-2,7-diamine and its derivatives?

The synthesis typically involves cyclization reactions using precursors like substituted o-aminophenols or ortho-diamines. For example, describes the synthesis of benzoxazole derivatives via condensation reactions in dimethylformamide (DMF), yielding crystalline products with high melting points (>320°C). highlights the use of microwave-assisted synthesis to improve reaction efficiency, while emphasizes catalytic methods (e.g., Lewis acids) for regioselective functionalization. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purification via recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

Nuclear magnetic resonance (¹H/¹³C NMR) is essential for confirming aromatic proton environments and substituent positions, as demonstrated in for structurally related compounds. High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity. For stability studies, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal behavior .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

and stress that this compound should be handled in fume hoods with personal protective equipment (PPE: gloves, lab coats, goggles). Storage should be in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste channels .

Advanced Research Questions

Q. How does the substitution pattern on the benzoxazole core influence biological activity?

demonstrates that substituents at the 2- and 7-positions modulate interactions with biological targets. For instance, electron-withdrawing groups (e.g., -CN, -NO₂) enhance binding to proteolytic enzymes like the immunoproteasome β5i subunit, while bulky groups reduce solubility. Structure-activity relationship (SAR) studies should employ systematic variations (e.g., halogenation, alkylation) followed by enzyme inhibition assays (IC₅₀ determination) .

Q. What computational tools can predict the reactivity and binding affinity of this compound derivatives?

Quantum mechanical calculations (e.g., density functional theory, DFT) model electronic properties like HOMO-LUMO gaps, which correlate with nucleophilic reactivity ( ). Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets such as kinases or proteasomes. highlights QSPR (quantitative structure-property relationship) models for optimizing pharmacokinetic properties .

Q. How can contradictory biological activity data between studies be resolved?

Discrepancies often arise from assay conditions (e.g., pH, temperature) or cellular models. For example, reports anti-hypoxic activity in HEK293 cells, while notes β5i inhibition in macrophage lysates. Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. enzymatic colorimetry) and standardized protocols (e.g., NIH/NCATS guidelines) can clarify mechanisms .

Q. What strategies stabilize this compound under physiological conditions?

Degradation pathways (e.g., hydrolysis, oxidation) can be mitigated by structural modifications. suggests adding stabilizing agents like ascorbic acid or chelators (EDTA) to buffer systems. Co-crystallization with cyclodextrins () or formulation into nanoparticles (e.g., PLGA) enhances aqueous stability .

Q. How do solvent effects influence the reaction yield in benzoxazole synthesis?

Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates but may promote side reactions (). shows that switching to ionic liquids (e.g., [BMIM][BF₄]) increases yields by 15–20% due to enhanced microwave absorption. Solvent optimization should balance dielectric constant and boiling point .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.